(1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834564
InChI: InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.:

Cat. No.: VC13834564

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m0/s1
Standard InChI Key QJJSDKYXKFGPBO-RYUDHWBXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1C[C@@H](C2=CC=CC=C12)C(=O)O
SMILES CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O

Introduction

Structural and Stereochemical Analysis

The compound belongs to the indene-carboxylic acid family, with the systematic IUPAC name (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid. Its molecular formula is C15H19NO4, and it has a molecular weight of 277.31 g/mol . The indene scaffold consists of a benzene ring fused to a partially saturated cyclopentene ring, with substituents at the 1- and 3-positions: a carboxylic acid group at C1 and a Boc-protected amino group at C3 .

Stereochemical Significance

The (1S,3S) configuration confers distinct spatial arrangements that influence intermolecular interactions. X-ray crystallography of analogous indene derivatives reveals that the cis-configuration (as in this compound) stabilizes the bicyclic system through intramolecular hydrogen bonding between the amino and carboxylic acid groups . This stereochemistry is critical for biological activity, as demonstrated in kinase inhibitors where stereoisomers exhibit differing binding affinities .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Stereochemistry(1S,3S)
Functional GroupsBoc-protected amine, carboxylic acid
Chiral CentersC1 and C3

Synthesis and Reaction Pathways

The synthesis of (1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves multi-step organic transformations.

Core Scaffold Construction

The indene ring is typically synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization. For example, reacting cyclopentadiene with a substituted benzaldehyde derivative yields the bicyclic framework.

Functionalization Steps

  • Amino Group Introduction: The amine at C3 is introduced via nucleophilic substitution or reductive amination.

  • Boc Protection: The amine is protected using di-tert-butyl dicarbonate [(Boc)2O] in dichloromethane (DCM) with a base like triethylamine .

  • Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at C1 using KMnO4 or Jones reagent yields the carboxylic acid.

Stereochemical Control

Asymmetric hydrogenation or chiral resolution techniques are employed to achieve the (1S,3S) configuration. For instance, catalytic hydrogenation with a Rhodium-(R)-BINAP complex selectively produces the desired stereoisomer .

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid, but poorly soluble in water .

  • Stability: The Boc group enhances stability against metabolic degradation, making the compound suitable for prodrug designs .

Table 2: Experimental Physicochemical Data

PropertyValueSource
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (Lipophilic)
pKa (Carboxylic Acid)~4.2

Biological and Pharmacological Applications

Kinase Inhibition

Structural analogs of this compound, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamides, exhibit potent inhibition of Discoidin Domain Receptor 1 (DDR1), a kinase implicated in fibrosis and cancer . The Boc group may modulate selectivity by preventing off-target interactions with tropomyosin receptor kinases (Trks) .

Structural Modifications

  • Fluoro-Substituted Analogs: Replacing hydrogen with fluorine at C4 enhances metabolic stability and bioavailability.

  • Chloro-Substituted Derivatives: Chlorine at C6 increases lipophilicity and membrane permeability .

Computational and Experimental Studies

Docking studies reveal that the carboxylic acid group forms hydrogen bonds with kinase active sites, while the indene scaffold occupies hydrophobic pockets . Molecular dynamics simulations predict that the (1S,3S) configuration minimizes steric clashes in DDR1 binding .

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